
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis pathway for this compound involves the reaction of 2-(thiophen-3-yl)pyridine-3-carbaldehyde with tetrahydrofuran-3-carboxylic acid followed by reduction and amidation reactions. The starting materials include 2-(thiophen-3-yl)pyridine-3-carbaldehyde, Tetrahydrofuran-3-carboxylic acid, Sodium borohydride, Ammonium chloride, Diethyl ether, Methanol, Chloroform, Sodium hydroxide, and Hydrochloric acid.Molecular Structure Analysis
The molecular structure of the compound is represented by the formula C15H16N2O2S. The InChI Key is LIEZKZLLAZCBCJ-UHFFFAOYSA-N. The Canonical SMILES representation is C1COCC1C(=O)NCC2=C(N=CC=C2)C3=CSC=C3.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation, reduction, and amidation. The reactions are carried out under specific conditions and with the use of specific reagents.Physical And Chemical Properties Analysis
The compound is a brown powder with a melting point of 236–237°C . The molecular weight is 288.4 g/mol.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
Synthesis of Heterocyclic Derivatives
Research has demonstrated the utility of related compounds in the synthesis of diverse heterocyclic derivatives, such as tetrahydropyrimidine-2-thione, thiazolo[3,2-a]pyrimidine, and benzothiazepine derivatives, highlighting the role of similar compounds as key intermediates in organic synthesis (A. Fadda et al., 2013).
Advancements in Amide-Thioether Synthesis
Innovations in the synthesis of carboxamide ligands containing thioether donor sites have been reported, showcasing an improved method that employs ionic liquids for better yields and reduced reaction times (S. Meghdadi et al., 2012). This underscores the evolving methodologies in organic synthesis where related compounds might be applicable.
Biological Applications and Activities
Antiproliferative Activity
The synthesis and evaluation of 2-chlorophenyl carboxamide thienopyridines have shown a class of compounds with significant antiproliferative activity, indicating the potential utility of similar structures in the development of new anticancer agents (M. van Rensburg et al., 2017).
Potential Anti-Inflammatory Agents
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate and its derivatives have been synthesized as part of a program targeting novel molecules for their potential anti-inflammatory properties, suggesting the relevance of structurally related compounds in medicinal chemistry research (G. P. Moloney, 2001).
Exploring Mannich Reaction in Heterocyclic Synthesis
The versatility of the Mannich reaction has been explored in the synthesis of a variety of N-, S,N-, and Se,N-heterocycles, indicating a broad application of related chemical structures in generating biologically active compounds (V. Dotsenko et al., 2019).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The compound, also known as N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide, is a potent anti-tubercular agent . It is designed to target Mycobacterium tuberculosis H37Ra , a strain of the bacterium that causes tuberculosis . The compound exhibits significant activity against this bacterium, making it a promising candidate for the treatment of tuberculosis .
Mode of Action
It is known that the compound interacts with its target, mycobacterium tuberculosis h37ra, and inhibits its growth . The molecular interactions of the compound in docking studies reveal its suitability for further development .
Biochemical Pathways
It is known that the compound exhibits anti-tubercular activity, suggesting that it likely affects the biochemical pathways essential for the survival and proliferation of mycobacterium tuberculosis .
Pharmacokinetics
The compound’s significant activity against mycobacterium tuberculosis suggests that it likely has favorable pharmacokinetic properties that allow it to reach its target in the body .
Result of Action
The compound exhibits significant anti-tubercular activity, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra . This suggests that the compound effectively inhibits the growth of this bacterium, potentially leading to a reduction in the symptoms of tuberculosis .
Action Environment
It is known that the compound is suitable for further development based on molecular interactions in docking studies , suggesting that it likely has favorable stability and efficacy under various environmental conditions.
Eigenschaften
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-3-yl)methyl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-15(12-3-6-19-9-12)17-8-11-2-1-5-16-14(11)13-4-7-20-10-13/h1-2,4-5,7,10,12H,3,6,8-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEZKZLLAZCBCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-2-yl)-2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2746180.png)
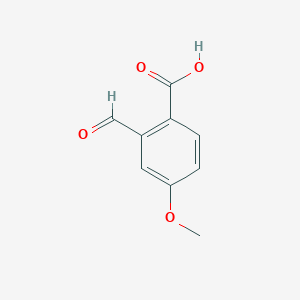
![2-Amino-3-[5-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride](/img/structure/B2746182.png)
![Methyl 4-fluoro-3-[2-(methylsulfanyl)pyridine-3-amido]benzoate](/img/structure/B2746184.png)
![methyl 2-(difluoromethyl)-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B2746185.png)


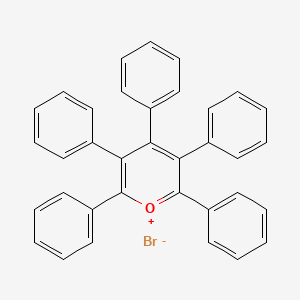
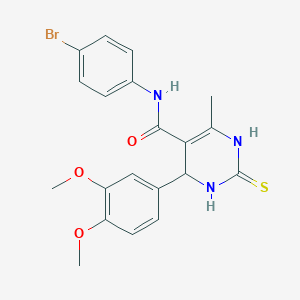

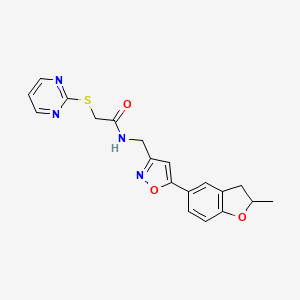
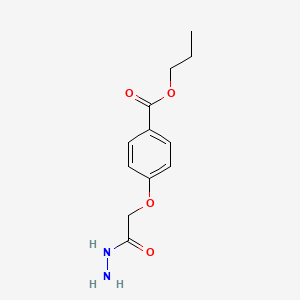
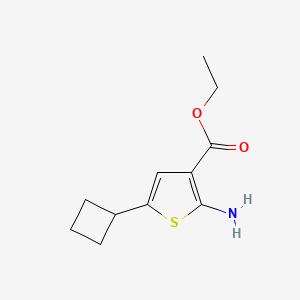
![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2746201.png)